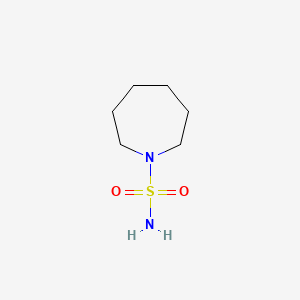

Azepane-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

azepane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c7-11(9,10)8-5-3-1-2-4-6-8/h1-6H2,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWDFSKVUJAHJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90194043 | |

| Record name | Sah 41-178 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4108-89-8 | |

| Record name | Sah 41-178 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004108898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sah 41-178 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Azepane-1-sulfonamide

Foreword: The Significance of the Azepane-1-sulfonamide Scaffold

The azepane ring, a seven-membered saturated heterocycle, is a recurring motif in a variety of pharmaceutical agents, contributing to favorable pharmacokinetic and pharmacodynamic properties.[1][2] When functionalized with a sulfonamide group, the resulting azepane-1-sulfonamide core becomes a valuable building block in medicinal chemistry. The sulfonamide functional group itself is a cornerstone in drug design, renowned for its diverse biological activities, including antibacterial, anticancer, and diuretic effects.[3][4] The strategic combination of these two pharmacophores in azepane-1-sulfonamide and its derivatives has led to the exploration of potent inhibitors of enzymes such as carbonic anhydrase, which are implicated in various cancers.[4] This guide provides a comprehensive overview of the synthetic protocols for obtaining the parent azepane-1-sulfonamide, offering a foundational understanding for researchers and drug development professionals engaged in the synthesis of novel therapeutics.

Retrosynthetic Analysis and Strategic Approach

The synthesis of azepane-1-sulfonamide can be logically approached through a two-step sequence. The primary retrosynthetic disconnection is at the sulfur-nitrogen bond of the sulfonamide, leading to azepane and a sulfonylating agent. A subsequent disconnection of the sulfonylating agent points towards a precursor that can be readily prepared. This analysis informs the selection of a robust and scalable synthetic strategy.

Two primary synthetic routes are considered:

-

Route A: Direct Sulfamoylation. This approach involves the direct reaction of azepane with a sulfamoylating agent, such as sulfamoyl chloride. While seemingly straightforward, the handling of sulfamoyl chloride, which is highly reactive and sensitive to moisture, presents significant challenges.

-

Route B: Two-Step Sulfonylation and Amination. A more controlled and widely applicable method involves a two-step process. First, azepane is reacted with a suitable sulfonylating agent, such as sulfuryl chloride, to form the stable intermediate, azepane-1-sulfonyl chloride. This intermediate is then subsequently aminated using an ammonia source to yield the desired azepane-1-sulfonamide. This route offers better control over the reaction and is generally higher yielding.

This guide will focus on the more practical and reliable two-step approach (Route B).

Visualizing the Synthetic Workflow

The logical flow of the recommended two-step synthesis is depicted in the following workflow diagram:

Caption: A two-step synthetic workflow for azepane-1-sulfonamide.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of azepane-1-sulfonamide.

Part 1: Synthesis of Azepane-1-sulfonyl chloride

This procedure is adapted from established methods for the sulfonylation of cyclic amines. The reaction of azepane with sulfuryl chloride in the presence of a base affords the corresponding sulfonyl chloride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Azepane (Hexamethyleneimine) | 99.18 | 5.0 g | 50.4 mmol |

| Sulfuryl chloride (SO₂Cl₂) | 134.97 | 7.5 g (4.5 mL) | 55.5 mmol |

| Triethylamine (Et₃N) | 101.19 | 5.6 g (7.7 mL) | 55.5 mmol |

| Dichloromethane (DCM) | - | 100 mL | - |

Step-by-Step Procedure:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add azepane (5.0 g, 50.4 mmol) and anhydrous dichloromethane (50 mL).

-

Cool the solution to 0 °C in an ice-water bath.

-

Add triethylamine (5.6 g, 55.5 mmol) to the solution.

-

In the dropping funnel, prepare a solution of sulfuryl chloride (7.5 g, 55.5 mmol) in anhydrous dichloromethane (50 mL).

-

Add the sulfuryl chloride solution dropwise to the stirred azepane solution over a period of 30-45 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (azepane) is consumed.

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude azepane-1-sulfonyl chloride as an oil or low-melting solid.

Purification:

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: Synthesis of Azepane-1-sulfonamide

The conversion of the sulfonyl chloride to the primary sulfonamide is a standard nucleophilic substitution reaction using ammonia.[5][6]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Azepane-1-sulfonyl chloride | 197.68 | 5.0 g | 25.3 mmol |

| Aqueous Ammonia (28-30%) | - | 50 mL | Excess |

| Dichloromethane (DCM) or THF | - | 50 mL | - |

Step-by-Step Procedure:

-

Dissolve the crude or purified azepane-1-sulfonyl chloride (5.0 g, 25.3 mmol) in dichloromethane or tetrahydrofuran (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add concentrated aqueous ammonia (50 mL) to the stirred solution. A white precipitate may form.

-

Allow the reaction mixture to warm to room temperature and stir vigorously for 4-6 hours.

-

Monitor the reaction by TLC until the sulfonyl chloride is no longer detectable.

-

If a precipitate has formed, collect it by vacuum filtration and wash with cold water.

-

If the product remains in solution, transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude azepane-1-sulfonamide.

Purification and Characterization:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC). The structure should be confirmed by spectroscopic methods.

Expected Characterization Data:

-

¹H NMR: Resonances corresponding to the protons of the azepane ring, typically in the range of 1.5-3.5 ppm, and a broad singlet for the sulfonamide NH₂ protons, which may be exchangeable with D₂O.

-

¹³C NMR: Signals for the carbon atoms of the azepane ring.

-

IR Spectroscopy: Characteristic absorption bands for the S=O stretching vibrations of the sulfonyl group (typically around 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹) and N-H stretching vibrations of the primary sulfonamide.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of azepane-1-sulfonamide (C₆H₁₄N₂O₂S, M.W. 178.25 g/mol ).

Causality in Experimental Choices and Self-Validation

-

Choice of Sulfonylating Agent: Sulfuryl chloride is chosen over other reagents like chlorosulfonic acid due to its milder reaction conditions and higher selectivity, minimizing potential side reactions.

-

Use of a Base: Triethylamine is employed in the first step to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting azepane, which would render it unreactive towards the electrophilic sulfuryl chloride. The formation of triethylamine hydrochloride as a solid precipitate also helps to drive the reaction to completion.

-

Reaction Temperature: The initial cooling to 0 °C is crucial for controlling the exothermic nature of the sulfonylation reaction and preventing the formation of byproducts.

-

Aqueous Work-up: The acidic and basic washes in the work-up procedure for azepane-1-sulfonyl chloride are designed to remove unreacted starting materials and the triethylamine hydrochloride salt, ensuring a cleaner crude product for the subsequent step.

-

Excess Ammonia: A large excess of ammonia is used in the amination step to ensure complete conversion of the sulfonyl chloride and to minimize the formation of the bis-sulfonated amine byproduct.

Conclusion and Future Perspectives

The two-step synthesis of azepane-1-sulfonamide via the sulfonyl chloride intermediate represents a robust and reliable methodology for accessing this important chemical scaffold. The protocols outlined in this guide are designed to be readily implemented in a standard laboratory setting, providing a solid foundation for further derivatization and exploration in drug discovery programs. The continued interest in azepane-containing compounds and the proven track record of sulfonamides in medicine suggest that azepane-1-sulfonamide and its analogs will remain a fertile ground for the development of novel therapeutic agents.

References

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. National Institutes of Health. Available from: [Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. Available from: [Link]

-

Azepane-1-sulfonyl chloride | C6H12ClNO2S | CID 16227387. PubChem. Available from: [Link]

-

Amination of the p-acetaminobenzene sulfonyl chloride. Available from: [Link]

-

N-(2-amino-4-methoxyphenyl)azepane-1-sulfonamide | C13H21N3O3S. PubChem. Available from: [Link]

-

Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities. PubMed. Available from: [Link]

-

N-(3-Acetylphenyl)-4-(azepane-1-carbonyl)-1,2,5-trimethyl-1H-pyrrole-3-sulfonamide. PubChem. Available from: [Link]

-

One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. ResearchGate. Available from: [Link]

-

Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Publishing. Available from: [Link]

-

Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. Available from: [Link]

-

Azepane. Wikipedia. Available from: [Link]

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available from: [Link]

-

Azepane | C6H13N. PubChem. Available from: [Link]

-

Azepane-1-carboxamide | C7H14N2O | CID 3715203. PubChem. Available from: [Link]

-

(s)-Azepane-1-carboxylic acid {1-[4-(4-benzyloxy-phenylamino)-piperidine-1-carbonyl]-3-methyl-butyl}-amide. PubChem. Available from: [Link]

-

1-((4-METHYLPHENYL)SULFONYL)AZEPANE. gsrs. Available from: [Link]

-

Azepane | C 6 H 13 N | MD Topology | NMR | X-Ray. Automated Topology Builder. Available from: [Link]

-

1h-azepine-1-carboxamide, n,n'-(methylenedi-4,1-phenylene)bis[hexahydro-2-oxo. PubChemLite. Available from: [Link]bis)

-

Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. ResearchGate. Available from: [Link]

-

Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. Available from: [Link]onamide-antibiotics-under_tbl1_230869671)

Sources

- 1. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Azepane - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

Azepane-1-sulfonamide molecular structure

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of Azepane-1-sulfonamide

Executive Summary

The confluence of privileged structural motifs in medicinal chemistry often yields compounds with significant therapeutic potential. Azepane-1-sulfonamide represents such a scaffold, integrating the conformational flexibility and synthetic versatility of the seven-membered azepane ring with the well-established and diverse biological activity of the sulfonamide functional group. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of the Azepane-1-sulfonamide core. We will dissect its constituent pharmacophores, delineate a robust synthetic pathway, establish a protocol for its structural characterization, and explore its current and prospective applications in drug discovery, with a particular focus on enzyme inhibition.

The Azepane-Sulfonamide Scaffold: A Union of Pharmacophores

The therapeutic promise of Azepane-1-sulfonamide originates from the synergistic interplay of its two core components: the sulfonamide moiety and the azepane ring. Understanding these building blocks is crucial to appreciating the scaffold's utility.

The Sulfonamide Moiety: A Pillar of Medicinal Chemistry

The sulfonamide group (-SO₂NH₂) is a cornerstone of modern drug design.[1] Since the discovery of Prontosil, the first commercially viable antibacterial, sulfonamide-containing drugs have become indispensable.[2] Their success stems from a combination of favorable properties:

-

Electronic Nature: The sulfur atom, in a high oxidation state and flanked by two electronegative oxygen atoms, renders the sulfonamide proton acidic. This allows it to act as a hydrogen bond donor, crucial for interacting with biological targets.

-

Structural Mimicry: The sulfonamide group can act as a non-classical bioisostere of a carboxylic acid, enabling it to mimic natural substrates and function as a competitive enzyme inhibitor.[3] A prime example is its inhibition of dihydropteroate synthase (DHPS) in bacteria by mimicking para-aminobenzoic acid (pABA).[4]

-

Broad Biological Activity: Beyond their initial antibacterial applications, sulfonamides exhibit a vast range of pharmacological activities, including anticancer, antiviral, antidiabetic, and anti-inflammatory properties.[5][6] They are key components in drugs targeting enzymes like carbonic anhydrases, proteases, and kinases.[7]

The Azepane Ring: A Scaffold for Spacial Exploration

Azepane, a saturated seven-membered heterocycle, is an increasingly important scaffold in drug discovery.[8] Unlike rigid aromatic systems or smaller, more constrained rings, the azepane structure offers significant conformational flexibility. This allows molecules incorporating it to adopt optimal geometries for binding to complex protein surfaces. More than 20 FDA-approved drugs contain the azepane motif, highlighting its value.[8] Its derivatives have shown a wide array of therapeutic applications, including as anticancer, anti-Alzheimer's disease, and antimicrobial agents.[8][9]

Synergy in the Azepane-1-sulfonamide Core

The direct linkage of the azepane nitrogen to the sulfonamide sulfur creates a stable and synthetically accessible scaffold. This combination anchors the conformationally flexible azepane ring to the potent hydrogen-bonding and target-binding sulfonamide group. This arrangement allows for the systematic exploration of chemical space. The azepane ring can be substituted to enhance properties like solubility, lipophilicity, and target engagement, while the sulfonamide can be further derivatized to fine-tune binding and activity. A notable example is the development of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as highly potent and selective inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors.[10]

Synthesis of Azepane-1-sulfonamide

The synthesis of Azepane-1-sulfonamide is typically achieved through a direct sulfonylation of the parent amine, a robust and well-established transformation in organic chemistry.

Retrosynthetic Rationale

The most direct approach involves the formation of the S-N bond. This disconnection leads to two readily available starting materials: azepane (also known as hexamethyleneimine) and a suitable sulfonylating agent, such as sulfonyl chloride, which is then aminated. The causality behind this choice is its efficiency and high functional group tolerance.

Detailed Experimental Protocol

This protocol describes a two-step synthesis starting from chlorosulfonic acid and culminating in the target molecule. This self-validating system includes purification and confirmation steps to ensure the integrity of the final product.

Step 1: Synthesis of Azepane-1-sulfonyl chloride

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add azepane (1.0 eq) dissolved in a suitable anhydrous solvent (e.g., dichloromethane, DCM).

-

Causality: An inert atmosphere and anhydrous conditions are critical to prevent the highly reactive chlorosulfonic acid and the intermediate sulfonyl chloride from hydrolyzing.

-

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Causality: The reaction is exothermic. Cooling controls the reaction rate, preventing side reactions and degradation of the starting material.

-

-

Slow Addition: Add chlorosulfonic acid (2.0 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.[11]

-

Causality: Dropwise addition ensures the reaction remains controlled. Using an excess of chlorosulfonic acid drives the reaction to completion.

-

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride is unstable in aqueous environments, so this step must be followed immediately by extraction. Extract the product into a chlorinated solvent (e.g., DCM). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude azepane-1-sulfonyl chloride is typically used in the next step without further purification due to its instability.

Step 2: Amination of Azepane-1-sulfonyl chloride

-

Dissolution: Dissolve the crude azepane-1-sulfonyl chloride from the previous step in a suitable solvent like tetrahydrofuran (THF).

-

Amination: Cool the solution to 0 °C and bubble ammonia gas through the solution or add an excess of concentrated aqueous ammonia dropwise.[11]

-

Causality: An excess of the nucleophile (ammonia) is used to ensure complete conversion of the sulfonyl chloride and to neutralize the HCl byproduct generated during the reaction.

-

-

Reaction: Stir the mixture at room temperature overnight.

-

Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Azepane-1-sulfonamide.

-

Confirmation: The structure and purity of the final product must be confirmed by spectroscopic methods as detailed in Section 3.

Synthesis Workflow Diagram

Caption: Synthetic workflow for Azepane-1-sulfonamide.

Molecular Structure and Characterization

Rigorous structural elucidation is paramount to confirming the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a comprehensive molecular profile.

Spectroscopic Characterization Protocol

The following protocol outlines a self-validating system for structural confirmation.

-

Sample Preparation: Prepare samples of the purified product for each analytical technique according to instrument specifications. For NMR, dissolve 5-10 mg in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[12] For FT-IR, a thin film or KBr pellet can be used. For MS, dissolve a small amount in a volatile solvent like methanol.

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, FT-IR, and Mass spectra.

-

Data Analysis: Compare the acquired data with the predicted values in Table 1. The convergence of all four techniques provides confident structural confirmation.

Predicted Spectroscopic Data

The expected data is inferred from the known spectral characteristics of the azepane and sulfonamide functional groups.[12][13]

Table 1: Predicted Spectroscopic Data for Azepane-1-sulfonamide

| Technique | Feature | Predicted Value / Observation | Rationale |

| ¹H NMR | Azepane Protons (α to N) | δ 3.2-3.4 ppm (triplet, 4H) | Protons adjacent to the electron-withdrawing sulfonyl group are deshielded. |

| Azepane Protons (β, γ) | δ 1.5-1.8 ppm (multiplet, 8H) | Overlapping signals for the remaining methylene groups in the aliphatic ring. | |

| Sulfonamide Protons (-NH₂) | δ 4.5-5.5 ppm (broad singlet, 2H) | Exchangeable protons; chemical shift is solvent-dependent. | |

| ¹³C NMR | Azepane Carbons (α to N) | δ 48-52 ppm | Deshielded due to proximity to nitrogen and the sulfonyl group. |

| Azepane Carbons (β, γ) | δ 26-30 ppm | Typical chemical shift range for aliphatic carbons in a cyclic system. | |

| FT-IR | N-H Stretch (Sulfonamide) | 3350-3250 cm⁻¹ (two bands) | Asymmetric and symmetric stretching modes of the primary amine. |

| C-H Stretch (Aliphatic) | 2950-2850 cm⁻¹ | Stretching vibrations of the methylene groups in the azepane ring. | |

| S=O Stretch (Sulfonyl) | 1350-1310 cm⁻¹ & 1160-1140 cm⁻¹ | Strong, characteristic asymmetric and symmetric stretching bands.[13] | |

| Mass Spec | Molecular Ion [M]⁺ | m/z = 164.08 | Calculated for C₆H₁₄N₂O₂S. |

| Fragmentation | Loss of SO₂NH₂ (m/z = 84) | Cleavage of the S-N bond, leaving the stable azepanyl cation. |

Characterization Workflow Diagram

Caption: Workflow for the spectroscopic confirmation of Azepane-1-sulfonamide.

Applications in Drug Discovery

The Azepane-1-sulfonamide scaffold is a valuable starting point for developing targeted therapeutics, particularly enzyme inhibitors.

Case Study: Carbonic Anhydrase IX (CAIX) Inhibition

Carbonic anhydrase IX is a transmembrane enzyme that is highly overexpressed in many types of cancer and contributes to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[10] A recent study detailed the synthesis and evaluation of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as potent CAIX inhibitors.[10] The azepane sulfonamide portion of these molecules plays a critical role in binding to the enzyme's active site.

Table 2: CAIX Inhibitory Activity of Lead Azepane-Sulfonamide Derivatives

| Compound | R-Group (on N-aryl ring) | CAIX IC₅₀ (nM) |

| 8 | 2,4-dichloro | 390 |

| 16 | 4-trifluoromethoxy | 310 |

| 26 | 4-trifluoromethyl | 19 |

| Data sourced from Al-Warhi, T., et al. (2025).[10] |

The study found that the sulfonamide group coordinates directly with the catalytic Zn²⁺ ion in the CAIX active site. Molecular docking revealed that the azepane ring fits into a hydrophobic pocket, while the N-aryl portion engages in π-stacking interactions, demonstrating a multi-point binding mechanism that contributes to the high potency and selectivity.[10]

Mechanism of Action Diagram

Caption: Proposed binding of an Azepane-Sulfonamide inhibitor in the CAIX active site.

Conclusion

Azepane-1-sulfonamide is more than a simple chemical entity; it is a strategically designed scaffold that leverages the strengths of two historically significant pharmacophores. Its straightforward synthesis and the rich potential for derivatization make it an attractive starting point for library development. The proven success of its derivatives as potent enzyme inhibitors, particularly against cancer-related targets like CAIX, underscores its value. This guide provides the foundational knowledge for researchers to synthesize, characterize, and ultimately exploit the Azepane-1-sulfonamide core in the pursuit of novel therapeutics.

References

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(1), 130-150.

-

Gant, J. C. (2010). Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. RSC Drug Discovery Series, 1(1), 210-274. [Link]

-

Wikipedia contributors. (n.d.). Sulfonamide (medicine). Wikipedia. [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). Semantic Scholar. [Link]

-

Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European journal of medicinal chemistry, 162, 465–494. [Link]

-

Wikipedia contributors. (n.d.). Azepane. Wikipedia. [Link]

-

Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European journal of medicinal chemistry, 162, 465-494. [Link]

-

Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (n.d.). ResearchGate. [Link]

-

El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical and Life Sciences, 1(1). [Link]

-

Al-Warhi, T., et al. (2025). Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities. Zeitschrift für Naturforschung C, Journal of Biosciences. [Link]

-

Synthesis and characterization of some sulfonamide dervatives. (n.d.). Research India Publications. [Link]

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. [Link]

-

Synthesis of N-sulfonated N-azepines. (2019). ResearchGate. [Link]

-

Achari, A., et al. (1997). Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase. Nature Structural Biology, 4(6), 490-497. [Link]

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ajchem-b.com [ajchem-b.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Azepane - Wikipedia [en.wikipedia.org]

- 10. Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to Azepane-1-sulfonamide (CAS 4108-89-8)

A Note to the Researcher: This document provides a comprehensive technical overview of Azepane-1-sulfonamide. Due to the compound's novelty, publicly available experimental data is limited. Therefore, this guide synthesizes information on the constituent chemical moieties—the azepane ring and the sulfonamide group—to provide well-founded theoretical and practical insights for research and development professionals. All proposed methodologies are based on established protocols for analogous structures.

Introduction

Azepane-1-sulfonamide, with the Chemical Abstracts Service (CAS) number 4108-89-8, is a saturated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure uniquely combines a seven-membered azepane ring with a primary sulfonamide group. The sulfonamide functional group is a cornerstone in pharmaceuticals, renowned for its wide range of biological activities, including antibacterial, anticancer, and diuretic properties[1][2][3][4][5][6]. The azepane scaffold, a saturated seven-membered nitrogen-containing heterocycle, is also a privileged structure in drug development, known to impart favorable physicochemical properties such as improved solubility and metabolic stability[7].

This guide offers a detailed exploration of Azepane-1-sulfonamide, covering its physicochemical properties, a proposed synthetic route, comprehensive analytical characterization techniques, and a discussion of its potential biological activities based on the established pharmacology of its core components.

Physicochemical Properties

| Property | Predicted/Estimated Value | Significance in Drug Development |

| Molecular Formula | C₆H₁₄N₂O₂S | Defines the elemental composition and exact molecular weight. |

| Molecular Weight | 178.25 g/mol | Influences absorption, distribution, and diffusion across biological membranes. |

| Topological Polar Surface Area (TPSA) | 68.6 Ų | A key indicator of drug transport properties, particularly blood-brain barrier penetration. |

| logP (Octanol-Water Partition Coefficient) | ~0.5 - 1.5 | Predicts the lipophilicity of the molecule, affecting its solubility and membrane permeability. |

| Hydrogen Bond Donors | 2 | The N-H groups of the sulfonamide can act as hydrogen bond donors. |

| Hydrogen Bond Acceptors | 3 | The oxygen atoms of the sulfonyl group and the nitrogen of the azepane ring can act as hydrogen bond acceptors. |

| pKa | ~9-10 (sulfonamide N-H) | The acidity of the sulfonamide proton is crucial for its interaction with biological targets[8]. |

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies are recommended to further profile the drug-like properties of Azepane-1-sulfonamide[9][10][11][12].

Synthesis of Azepane-1-sulfonamide

While a specific synthesis for Azepane-1-sulfonamide has not been published, a robust and logical synthetic route can be proposed based on well-established methods for the synthesis of N-unsubstituted sulfonamides from cyclic amines[13][14][15][16][17][18]. The most direct approach involves the reaction of azepane with a suitable sulfonylating agent, followed by deprotection if necessary. A common and effective method is the reaction of the amine with sulfamoyl chloride or a related reagent.

Proposed Synthetic Workflow

Caption: Proposed one-step synthesis of Azepane-1-sulfonamide.

Detailed Experimental Protocol

Objective: To synthesize Azepane-1-sulfonamide from azepane and sulfamoyl chloride.

Materials:

-

Azepane

-

Sulfamoyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve azepane (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Sulfamoyl Chloride: Dissolve sulfamoyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the stirred reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Azepane-1-sulfonamide.

Analytical Characterization

A comprehensive suite of analytical techniques is essential to confirm the identity, purity, and structure of the synthesized Azepane-1-sulfonamide.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the azepane ring. The chemical shifts and coupling patterns will provide information about the conformation of the seven-membered ring[19][20][21]. The protons adjacent to the nitrogen atom will be deshielded. The N-H protons of the sulfonamide group will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the azepane ring, confirming the carbon skeleton of the molecule[22].

-

-

Mass Spectrometry (MS):

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC):

-

Gas Chromatography-Mass Spectrometry (GC-MS):

Potential Biological Activities and Applications in Drug Development

The combination of the sulfonamide and azepane moieties suggests a range of potential biological activities for Azepane-1-sulfonamide.

Antimicrobial Activity

The sulfonamide group is a well-known pharmacophore in antibacterial drugs. These compounds typically act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria[2]. The unsubstituted sulfonamide group in Azepane-1-sulfonamide makes it a candidate for screening against various bacterial strains.

Carbonic Anhydrase Inhibition

Sulfonamides are also potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. CA inhibitors are used as diuretics, anti-glaucoma agents, and are being investigated as anticancer and anti-obesity drugs[37][38][39]. The primary sulfonamide moiety is a key feature for CA inhibition.

Central Nervous System (CNS) Applications

The azepane ring is present in several CNS-active drugs. Its conformational flexibility can allow for optimal binding to various receptors and enzymes in the CNS. Therefore, Azepane-1-sulfonamide could be a scaffold for developing novel agents targeting neurological disorders.

Sources

- 1. scispace.com [scispace.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ajchem-b.com [ajchem-b.com]

- 5. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 11. Synthesis, cytotoxic evaluation and in silico pharmacokinetic prediction of some benzo[a]phenazine-5-sulfonic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride [organic-chemistry.org]

- 14. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. 6,11-DIHYDRO-5H-DIBENZO[B,E]AZEPINE(449-55-8) 1H NMR spectrum [chemicalbook.com]

- 20. Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01238A [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. 13C NMR calculations on azepines and diazepines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 23. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. academic.oup.com [academic.oup.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. rsc.org [rsc.org]

- 32. researchgate.net [researchgate.net]

- 33. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. shimadzu.com [shimadzu.com]

- 36. fsis.usda.gov [fsis.usda.gov]

- 37. Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

- 39. researchgate.net [researchgate.net]

Discovery of Novel Azepane-1-sulfonamide Derivatives: A Guide to Synthesis, Biological Evaluation, and Lead Optimization

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Azepane-1-sulfonamide Scaffold: A Privileged Structure in Modern Drug Discovery

The azepane ring, a seven-membered saturated heterocycle, has garnered significant attention in medicinal chemistry.[1][2] Its non-planar, flexible conformation provides a three-dimensional diversity that allows for enhanced interaction with biological targets compared to more rigid, aromatic systems.[1][3] This structural feature is present in over 20 FDA-approved drugs, highlighting its therapeutic significance.[2]

The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of medicinal chemistry, renowned for its wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[4][5][6] Sulfonamides are particularly effective as zinc-binding groups, making them potent inhibitors of metalloenzymes, such as carbonic anhydrases.[4][7]

The strategic combination of the azepane ring and the sulfonamide moiety into an azepane-1-sulfonamide core creates a versatile scaffold. This framework allows for systematic structural modifications at multiple points, enabling the fine-tuning of physicochemical properties and biological activity. The azepane ring can explore hydrophobic pockets within a target protein, while the sulfonamide group can establish critical interactions, such as coordinating with metal ions in an enzyme's active site.

Core Synthetic Strategies: From Building Blocks to Bioactive Molecules

The synthesis of azepane-1-sulfonamide derivatives typically involves the coupling of two key building blocks: a substituted sulfonyl chloride and azepane (also known as hexamethyleneimine).[8] The choice of synthetic route is dictated by the desired substitution pattern on both the aromatic/heterocyclic ring of the sulfonamide and potentially on the azepane ring itself.

Rationale Behind the General Synthetic Approach

The most direct and widely used method is the reaction of a sulfonyl chloride with a primary or secondary amine. This nucleophilic substitution reaction is highly efficient and proceeds under mild conditions. The expertise in this field lies in the strategic synthesis of the substituted sulfonyl chloride precursor, which ultimately determines the diversity of the final compound library. For instance, to synthesize 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives, one would start from a commercially available 3-carboxybenzenesulfonyl chloride or a precursor that can be readily converted to it.

Below is a generalized workflow for the synthesis of this class of compounds.

Caption: General synthetic workflow for azepane-1-sulfonamide derivatives.

Detailed Experimental Protocol: Synthesis of 3-(azepane-1-sulfonyl)benzoic acid

This protocol is a self-validating system; successful synthesis can be confirmed at each stage through standard analytical techniques such as NMR and Mass Spectrometry.

-

Step 1: Synthesis of 3-(chlorosulfonyl)benzoic acid.

-

Rationale: This step introduces the reactive sulfonyl chloride group, which is essential for the subsequent reaction with azepane. Chlorosulfonic acid is a powerful and effective reagent for this transformation.

-

To a stirred solution of 3-sulfobenzoic acid (1 eq.) in a suitable solvent, add chlorosulfonic acid (excess, e.g., 5 eq.) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield 3-(chlorosulfonyl)benzoic acid.

-

-

Step 2: Synthesis of 3-(azepane-1-sulfonyl)benzoic acid.

-

Rationale: This is the key step where the azepane ring is coupled to the sulfonyl chloride. A base like pyridine is used to neutralize the HCl byproduct, driving the reaction to completion.

-

Dissolve 3-(chlorosulfonyl)benzoic acid (1 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add pyridine (2 eq.) followed by a dropwise addition of azepane (1.1 eq.).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

After completion, acidify the mixture with 1N HCl and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization to yield pure 3-(azepane-1-sulfonyl)benzoic acid.

-

Case Study: Targeting Tumor Hypoxia with Carbonic Anhydrase IX Inhibitors

A significant application of azepane-1-sulfonamide derivatives is in the development of anticancer agents that target the tumor microenvironment.[7] Specifically, the carbonic anhydrase IX (CAIX) isoform is overexpressed in various tumors and plays a key role in pH regulation, promoting tumor survival and metastasis.[7][9]

A series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives were synthesized and evaluated for their CAIX inhibitory activity.[7] The design rationale was based on the established role of sulfonamides as potent CA inhibitors. The azepane ring was introduced to explore a hydrophobic pocket in the enzyme's active site, while the N-aryl benzamide portion was varied to probe for additional interactions and optimize the structure-activity relationship.[9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Azepane - Wikipedia [en.wikipedia.org]

- 9. Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Mechanisms of Action of Azepane-1-sulfonamide

Abstract

Azepane-1-sulfonamide is a molecule of significant interest in medicinal chemistry, integrating two pharmacologically relevant scaffolds: the azepane ring and the sulfonamide functional group. While the specific mechanism of action for this particular compound is not extensively documented in publicly available literature, its structural components suggest a range of potential biological activities. This guide provides a comprehensive exploration of these potential mechanisms, drawing upon the well-established pharmacology of sulfonamides and azepane-containing drugs. We will delve into hypothesized molecular targets, signaling pathways, and provide detailed experimental protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of Azepane-1-sulfonamide and its derivatives.

Introduction to Azepane-1-sulfonamide: A Molecule of Untapped Potential

The convergence of the sulfonamide group, a cornerstone of antimicrobial and enzyme-inhibiting drugs, with the azepane ring, a privileged scaffold in modern medicinal chemistry, positions Azepane-1-sulfonamide as a compound with multifaceted therapeutic promise.[1][2] The sulfonamide moiety is renowned for its ability to mimic the transition state of enzymatic reactions or to act as a competitive inhibitor, most notably in the folic acid synthesis pathway of bacteria.[3][4][5][6][7] The azepane ring, a seven-membered saturated heterocycle, is a structural feature in over 20 FDA-approved drugs, contributing to diverse pharmacological activities including anticancer, anti-Alzheimer's, and antimicrobial effects.[2]

This guide will systematically deconstruct the potential mechanisms of action of Azepane-1-sulfonamide by examining the established roles of its constituent parts. We will explore both the canonical antibacterial action of sulfonamides and their broader enzyme inhibitory profiles, alongside the pharmacological contributions of the azepane moiety.

The Canonical Mechanism: Inhibition of Folic Acid Synthesis

The most well-documented mechanism of action for sulfonamide-containing drugs is the inhibition of bacterial folic acid synthesis.[3][4][5][6][7] This pathway is essential for the biosynthesis of nucleotides and certain amino acids, making it a prime target for antimicrobial agents.

Competitive Inhibition of Dihydropteroate Synthase (DHPS)

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS).[5][6] By competitively binding to the active site of DHPS, sulfonamides prevent the incorporation of PABA into dihydropteroic acid, a crucial intermediate in the folic acid pathway.[3][5][8] This leads to a depletion of tetrahydrofolate, halting bacterial growth and replication, a bacteriostatic effect.[4][5]

Caption: Competitive inhibition of DHPS by Azepane-1-sulfonamide.

Beyond Antibacterial Action: Broader Enzyme Inhibition Profiles

The therapeutic applications of sulfonamides extend far beyond their antimicrobial properties, with many derivatives acting as potent inhibitors of various enzyme classes.[9][10]

Carbonic Anhydrase Inhibition

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in numerous physiological processes.[9][11] The sulfonamide group coordinates with the zinc ion in the active site of CAs, disrupting their catalytic activity. Inhibition of CAs has therapeutic applications in glaucoma, epilepsy, and as diuretics.

Protease Inhibition

Certain sulfonamide derivatives have been shown to inhibit various proteases, including matrix metalloproteinases (MMPs) and serine proteases.[9] The sulfonamide moiety can interact with the catalytic residues in the active site of these enzymes. This inhibitory activity is relevant in the context of cancer and inflammatory diseases where proteases are often dysregulated.

Cholinesterase Inhibition

Some sulfonamides exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[11][12] This has therapeutic implications for Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.

The Role of the Azepane Ring: A Privileged Scaffold

The azepane ring is not merely a passive carrier for the sulfonamide group. Its conformational flexibility and lipophilicity can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, including its binding affinity to target proteins.[1][2]

Potential for Novel Target Interactions

The presence of the azepane ring may confer affinity for a variety of receptors and enzymes beyond the traditional targets of sulfonamides. Azepane-containing compounds have been developed as anticancer agents, antihistamines, and central nervous system (CNS) active drugs.[2][13] Therefore, Azepane-1-sulfonamide could potentially interact with targets such as kinases, G-protein coupled receptors (GPCRs), or ion channels.

Proposed Signaling Pathways and Molecular Interactions

Based on the known activities of its constituent moieties, we can hypothesize several signaling pathways that could be modulated by Azepane-1-sulfonamide.

Caption: Potential signaling pathways modulated by Azepane-1-sulfonamide.

Experimental Protocols for Mechanism of Action Studies

To elucidate the precise mechanism of action of Azepane-1-sulfonamide, a systematic and multi-faceted experimental approach is required.

Target Identification and Validation

Objective: To identify the primary molecular targets of Azepane-1-sulfonamide.

Methodology:

-

Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay:

-

Incubate a library of purified proteins (e.g., DHPS, various CA isoforms, proteases, kinases) with Azepane-1-sulfonamide.

-

Measure the change in protein melting temperature (Tm) upon compound binding using a fluorescent dye that binds to hydrophobic regions of unfolded proteins.

-

A significant increase in Tm suggests direct binding of the compound to the protein.

-

-

Affinity Chromatography:

-

Immobilize Azepane-1-sulfonamide on a solid support (e.g., agarose beads).

-

Incubate the immobilized compound with cell lysates.

-

Wash away non-specifically bound proteins.

-

Elute the specifically bound proteins and identify them using mass spectrometry (LC-MS/MS).

-

Enzyme Inhibition Assays

Objective: To quantify the inhibitory potency of Azepane-1-sulfonamide against identified enzyme targets.

Methodology:

-

DHPS Inhibition Assay:

-

Utilize a commercially available DHPS assay kit or a spectrophotometric assay that measures the formation of a reaction product.

-

Incubate recombinant DHPS with varying concentrations of Azepane-1-sulfonamide and the substrates PABA and dihydropterin pyrophosphate.

-

Measure the enzyme activity and calculate the IC50 value.

-

-

Carbonic Anhydrase Inhibition Assay:

-

Employ a stopped-flow spectrophotometric method to measure the inhibition of CO2 hydration.

-

Incubate purified CA isoforms with different concentrations of Azepane-1-sulfonamide.

-

Determine the Ki value for each isoform.

-

Cell-Based Assays

Objective: To assess the cellular effects of Azepane-1-sulfonamide.

Methodology:

-

Antimicrobial Susceptibility Testing:

-

Perform broth microdilution or disk diffusion assays to determine the minimum inhibitory concentration (MIC) against a panel of bacterial strains.[14]

-

-

Cancer Cell Viability Assay:

-

Treat various cancer cell lines with increasing concentrations of Azepane-1-sulfonamide.

-

Measure cell viability using assays such as MTT or CellTiter-Glo.

-

Determine the GI50 (concentration for 50% growth inhibition).

-

-

Neuronal Cell-Based Assays:

-

Assess the effect of Azepane-1-sulfonamide on neurotransmitter levels or neuronal signaling pathways in cultured neuronal cells.

-

Caption: Experimental workflow for elucidating the mechanism of action.

Quantitative Data Summary

While specific quantitative data for Azepane-1-sulfonamide is not available, the following table provides a template for summarizing key parameters that should be determined experimentally.

| Parameter | Description | Expected Range/Value |

| IC50 (DHPS) | Concentration for 50% inhibition of DHPS | µM to nM range |

| Ki (Carbonic Anhydrase) | Inhibition constant for CA isoforms | µM to nM range |

| MIC (Bacteria) | Minimum inhibitory concentration | µg/mL |

| GI50 (Cancer Cells) | Concentration for 50% growth inhibition | µM range |

Conclusion and Future Directions

Azepane-1-sulfonamide represents a promising chemical entity with the potential for diverse pharmacological activities. While its primary mechanism of action is hypothesized to be the inhibition of dihydropteroate synthase, its structural features suggest a broader range of potential targets, including carbonic anhydrases, proteases, and other enzymes or receptors influenced by the azepane moiety. The experimental framework outlined in this guide provides a roadmap for the systematic investigation of these potential mechanisms. Future research should focus on synthesizing and screening a library of Azepane-1-sulfonamide derivatives to establish structure-activity relationships (SAR) and to optimize potency and selectivity for specific targets. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.

References

-

Supuran, C. T. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal research reviews, 26(2), 147–189. [Link]

-

Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 148, 108076. [Link]

-

Abbas, M. A., et al. (2023). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Current Organic Synthesis, 20(1), 2-20. [Link]

-

Gülçin, İ., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 95, 103541. [Link]

-

Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. Study.com. [Link]

-

Al-Obeidi, A., et al. (2013). Synthesis and Biological Evaluation of New 2-azetidinones With Sulfonamide Structures. Molecules, 18(4), 4386–4401. [Link]

-

Rakesh, K. P., et al. (2024). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 265, 116089. [Link]

-

Lenci, E., et al. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 20(33), 6680-6693. [Link]

-

Ivanov, I., et al. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide. Journal of Survey in Fisheries Sciences, 10(2S), 2533-2545. [Link]

-

Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European journal of medicinal chemistry, 162, 459–480. [Link]

-

Khan, A. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arabian Journal of Chemistry, 14(10), 103369. [Link]

-

Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European journal of medicinal chemistry, 162, 459–480. [Link]

-

Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]

-

Wikipedia. (n.d.). Azepane. Wikipedia. [Link]

-

Kaur, G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Drug Delivery and Therapeutics, 13(12), 163-171. [Link]

-

Al-Bayati, R. I. H. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmaceutical and Medicinal Sciences, 2(1), 1-10. [Link]

-

Kumar, S., et al. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Journal of Drug Delivery and Therapeutics, 14(1), 1-8. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Video | Study.com [study.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 11. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer’s Disease Activity | Bentham Science [eurekaselect.com]

- 13. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of Azepane-1-sulfonamide

Abstract

Azepane-1-sulfonamide is a heterocyclic compound featuring a seven-membered azepane ring linked to a primary sulfonamide group. As a structural motif, the cyclic sulfonamide (or sultam) is of significant interest in medicinal chemistry, appearing in compounds with a wide range of biological activities.[1] Precise and unambiguous structural confirmation is a prerequisite for any further study, from biological screening to quality control in manufacturing. This guide provides an in-depth, multi-technique approach to the spectroscopic characterization of Azepane-1-sulfonamide, grounded in field-proven methodologies and first principles. We will detail the core analytical techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy—explaining not just the protocols, but the scientific rationale that underpins the experimental design and data interpretation.

Molecular Structure and Spectroscopic Implications

Before delving into the analytical techniques, it is crucial to understand the molecule's structure. Azepane-1-sulfonamide consists of a saturated C₆H₁₂ azepane ring where the nitrogen atom is directly bonded to a sulfonyl group (SO₂), which is in turn bonded to a primary amine (-NH₂).

Key Structural Features:

-

Sulfonamide Group (-SO₂NH₂): This functional group is the most distinctive feature. It contains highly polar S=O bonds and acidic N-H protons, which will give rise to characteristic signals in IR and NMR spectroscopy.

-

Azepane Ring (C₆H₁₂N-): This is a seven-membered saturated heterocycle. Due to its flexibility, it can exist in various conformations. The methylene (-CH₂-) groups are in three distinct electronic environments relative to the nitrogen atom, which will be distinguishable in NMR spectroscopy.

-

Lack of Chromophore: The molecule is fully saturated and lacks conjugated π-systems. This predicts negligible absorbance in the standard UV-Visible range, making it a less informative technique for this specific compound.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry is the foundational technique for determining the molecular weight and confirming the elemental composition of a molecule. For a polar, non-volatile compound like Azepane-1-sulfonamide, Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which typically preserves the molecular ion.[2][3]

Rationale for Experimental Choices

-

Ionization Mode: ESI in positive ion mode ([M+H]⁺) is selected. The nitrogen atoms in the azepane ring and the sulfonamide group are basic sites that can be readily protonated in the ESI source, leading to a strong signal for the protonated molecule.

-

Collision-Induced Dissociation (CID): Tandem mass spectrometry (MS/MS) using CID is employed to induce fragmentation.[2] The fragmentation pattern provides a structural fingerprint, confirming the connectivity of the azepane ring and the sulfonamide moiety. A common fragmentation pathway for sulfonamides is the neutral loss of sulfur dioxide (SO₂).[4]

Experimental Protocol: ESI-MS/MS

-

Sample Preparation: Prepare a dilute solution of Azepane-1-sulfonamide (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v). A trace amount of formic acid (0.1%) is often added to facilitate protonation.

-

Instrument Setup:

-

Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or ion trap mass spectrometer equipped with an ESI source.

-

Mode: Positive Ion Mode.

-

Scan Range: m/z 50-500 for a full scan (MS1) to identify the precursor ion.

-

-

MS1 Acquisition: Infuse the sample solution directly into the ESI source. Acquire the full scan spectrum to identify the [M+H]⁺ ion. The theoretical monoisotopic mass of C₆H₁₄N₂O₂S is 178.0776, so the target m/z for the protonated molecule is 179.0854.

-

MS/MS Acquisition:

-

Select the observed [M+H]⁺ ion (m/z 179.1) as the precursor for fragmentation.

-

Apply collision energy (typically 10-30 eV) to induce CID.

-

Acquire the product ion spectrum (MS2) to observe the fragment ions.

-

Data Interpretation: Expected Ions

-

Precursor Ion: [C₆H₁₄N₂O₂S + H]⁺ = m/z 179.1

-

Key Fragment Ion: A characteristic fragmentation of sulfonamides is the elimination of SO₂.[4] The expected fragment would result from the loss of 64 Da.

-

[M+H - SO₂]⁺ = m/z 179.1 - 64.0 = m/z 115.1

-

-

Other Fragments: Further fragmentation of the azepane ring can lead to smaller ions.

Caption: Predicted ESI-MS/MS fragmentation pathway for Azepane-1-sulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for a complete assignment.

Rationale for Experimental Choices

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an ideal solvent. Its high polarity readily dissolves the sulfonamide, and more importantly, its hydrogen-bonding acceptor nature slows down the chemical exchange of the -NH₂ protons, allowing them to be observed as a distinct resonance.[5] In contrast, solvents like CDCl₃ or D₂O might lead to rapid exchange and signal broadening or disappearance.

-

Spectra: A standard suite of experiments including ¹H, ¹³C, and potentially 2D correlation spectra (like COSY and HSQC) would provide a complete and self-validating structural picture.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of Azepane-1-sulfonamide in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Temperature: 298 K.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

The solvent peak for DMSO-d₆ appears as a multiplet at ~39.52 ppm.

-

Data Interpretation: Predicted Chemical Shifts

Based on the structure and data from related compounds, the following signals are predicted.[6][7]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~6.8-7.2 ppm (singlet, 2H): These are the two protons of the sulfonamide group, -SO₂NH₂ . The chemical shift can be variable and concentration-dependent.

-

δ ~3.1-3.3 ppm (triplet, 4H): These are the four protons on the two carbons directly attached to the nitrogen atom of the azepane ring (C2 and C7).

-

δ ~1.6-1.8 ppm (multiplet, 4H): Protons on the carbons beta to the nitrogen (C3 and C6).

-

δ ~1.4-1.6 ppm (multiplet, 4H): Protons on the carbons gamma to the nitrogen (C4 and C5).

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~47-50 ppm: Carbons alpha to the nitrogen (C2, C7).

-

δ ~28-31 ppm: Carbons beta to the nitrogen (C3, C6).

-

δ ~25-27 ppm: Carbons gamma to the nitrogen (C4, C5).

-

Caption: Logical workflow for the interpretation of NMR spectra of Azepane-1-sulfonamide.

Infrared (IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Rationale for Experimental Choices

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra without the need for making KBr pellets.[6]

-

Key Vibrations: The primary goal is to confirm the presence of the N-H and S=O bonds of the sulfonamide group and the C-H bonds of the aliphatic azepane ring.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid Azepane-1-sulfonamide powder directly onto the ATR crystal.

-

Background Scan: Clean the crystal surface (e.g., with isopropanol) and acquire a background spectrum of the empty stage. This is crucial to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

Data Interpretation: Expected Absorption Bands

The following characteristic absorption bands are expected for Azepane-1-sulfonamide, based on extensive literature on sulfonamide compounds.[6][8]

-

3390–3320 cm⁻¹ & 3280–3230 cm⁻¹: Two distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (-NH₂) in the sulfonamide group.

-

2950–2850 cm⁻¹: Strong bands due to the C-H stretching vibrations of the methylene groups in the azepane ring.

-

1345–1315 cm⁻¹: A very strong, sharp band from the asymmetric stretching of the S=O bond.

-

1185–1145 cm⁻¹: Another very strong, sharp band from the symmetric stretching of the S=O bond.

-

925–905 cm⁻¹: S-N stretching vibration.

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete picture. The true power of spectroscopic analysis lies in integrating the data from multiple methods to build an unassailable confirmation of chemical identity and purity.

Caption: Integrated workflow combining MS, IR, and NMR for structural confirmation.

Summary of Expected Spectroscopic Data

The table below consolidates the key analytical data points predicted for Azepane-1-sulfonamide.

| Technique | Parameter | Expected Value | Assignment |

| ESI-MS | [M+H]⁺ | m/z 179.1 | Protonated Molecular Ion |

| [M+H - SO₂]⁺ | m/z 115.1 | Fragmentation Product | |

| ¹H NMR | Chemical Shift (δ) | ~7.0 ppm | -SO₂NH₂ |

| Chemical Shift (δ) | ~3.2 ppm | -N-CH₂ - (α-protons) | |

| Chemical Shift (δ) | ~1.7 ppm | -CH₂-CH₂ -CH₂- (β-protons) | |

| Chemical Shift (δ) | ~1.5 ppm | -CH₂-CH₂ -CH₂- (γ-protons) | |

| ¹³C NMR | Chemical Shift (δ) | ~48 ppm | -N-C H₂- (α-carbons) |

| Chemical Shift (δ) | ~29 ppm | -CH₂-C H₂-CH₂- (β-carbons) | |

| Chemical Shift (δ) | ~26 ppm | -CH₂-C H₂-CH₂- (γ-carbons) | |

| FT-IR | Wavenumber (ν) | 3390–3230 cm⁻¹ | N-H Stretch (asym & sym) |

| Wavenumber (ν) | 2950–2850 cm⁻¹ | C-H Stretch | |

| Wavenumber (ν) | 1345–1315 cm⁻¹ | S=O Asymmetric Stretch | |

| Wavenumber (ν) | 1185–1145 cm⁻¹ | S=O Symmetric Stretch |

References

-

Perreault, H., & Figeys, D. (2001). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 12(2), 137-146. [Link]

-

Pleasance, S., Blatchly, R. A., & Quilliam, M. A. (1991). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography A, 558(1), 155-173. [Link]

-

Volmer, D. A. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(10), 1083-1094. [Link]

-

Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry. Journal of AOAC INTERNATIONAL, Volume 86, Issue 4, 1 July 2003, Pages 668–678. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. CrystEngComm. [Link]

-

ResearchGate. (2015). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). Magnetic Resonance in Chemistry. [Link]

-

PubChem - National Center for Biotechnology Information. (n.d.). Azepane. Retrieved from [Link]

-

RSC Publishing. (1987). Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

UQ eSpace. (1997). 13C NMR calculations on azepines and diazepines. Journal of the Chemical Society-Perkin Transactions 2. [Link]

-

De Gruyter. (2006). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B. [Link]

-

EPFL. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

Sources

- 1. Cyclic Sulfonamides for Drug Design - Enamine [enamine.net]

- 2. Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epfl.ch [epfl.ch]

- 6. rsc.org [rsc.org]

- 7. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. znaturforsch.com [znaturforsch.com]

An In-depth Technical Guide to the Solubility and Stability of Azepane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of Azepane-1-sulfonamide, focusing on its solubility and stability. As a novel sulfonamide derivative, direct experimental data for this specific molecule is not extensively available in public literature. Therefore, this document synthesizes established principles of sulfonamide chemistry, predictive modeling, and standard pharmaceutical industry protocols to offer a robust framework for its characterization. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for drug discovery and development.

Predicted Physicochemical Properties of Azepane-1-sulfonamide